REACTION_CXSMILES
|
C(=S)([O-])N.[NH2:5][C:6]([NH:8][C:9]1[CH:10]=[C:11]([CH:17]=[CH:18][CH:19]=1)[C:12]([O:14][CH2:15][CH3:16])=[O:13])=[S:7].Br.NC1SC2C(C(OCC)=O)=CC=CC=2N=1.Br.NC1SC2C=CC(C(OCC)=O)=CC=2N=1>C(Cl)(Cl)Cl.C(O)(=O)C>[NH2:5][C:6]1[S:7][C:10]2[C:11]([C:12]([O:14][CH2:15][CH3:16])=[O:13])=[CH:17][CH:18]=[CH:19][C:9]=2[N:8]=1 |f:2.3,4.5|
|
Name
|
thiocarbamate
|
Quantity
|
12.2 mmol
|
Type
|
reactant
|
Smiles
|
C(N)([O-])=S
|
Name
|
|
Quantity
|
5.78 mmol
|
Type
|
reactant
|
Smiles
|
NC(=S)NC=1C=C(C(=O)OCC)C=CC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
ethyl 2-amino-1,3-benzothiazole-7-carboxylate hydrobromide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br.NC=1SC2=C(N1)C=CC=C2C(=O)OCC
|
Name
|
ethyl 2-amino-1,3-benzothiazole-5-carboxylate hydrobromide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br.NC=1SC2=C(N1)C=C(C=C2)C(=O)OCC
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated at 70° C. for 4 h
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
TEMPERATURE
|
Details
|
maintained for an additional 13 h
|
Duration
|
13 h
|
Type
|
CUSTOM
|
Details
|
The volatiles were removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
the solid residue was suspended in a mixture of chloroform (10 mL) and acetone (10 mL)
|
Type
|
CUSTOM
|
Details
|
The product was isolated by filtration
|
Type
|
WASH
|
Details
|
washed successively with acetone (5 mL) and hexanes (10 mL)
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven
|
Type
|
CUSTOM
|
Details
|
thus providing the product in 95% yield
|
Type
|
CUSTOM
|
Details
|
This product was partitioned between saturated aqueous solution of sodium bicarbonate (25 mL)
|
Type
|
ADDITION
|
Details
|
a mixture of ethyl acetate (70 mL) and tetrahydrofuran (30 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was crystallized form ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1SC2=C(N1)C=CC=C2C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |